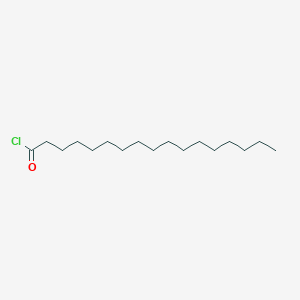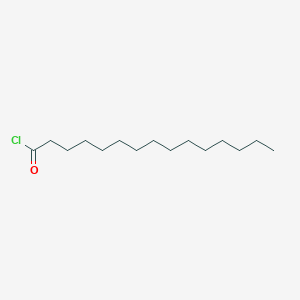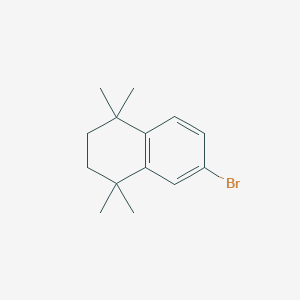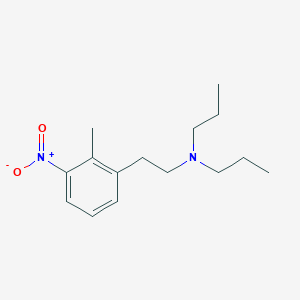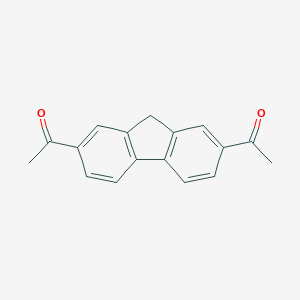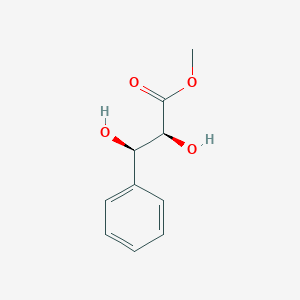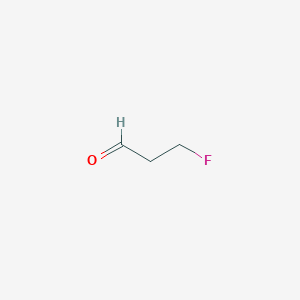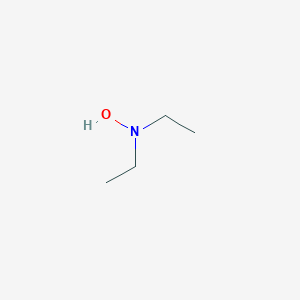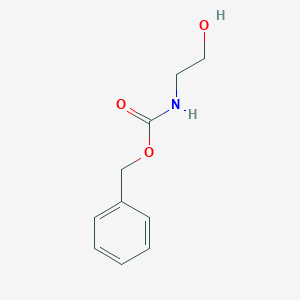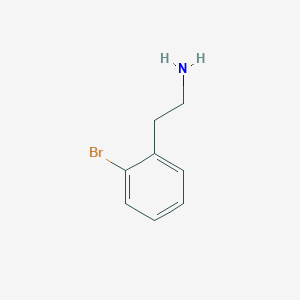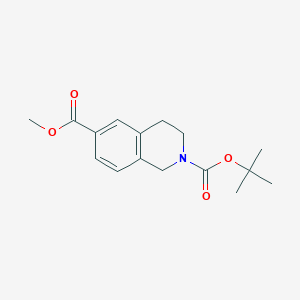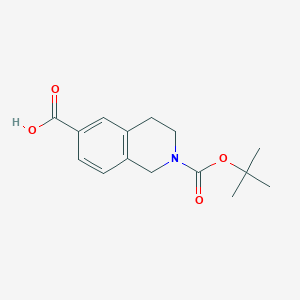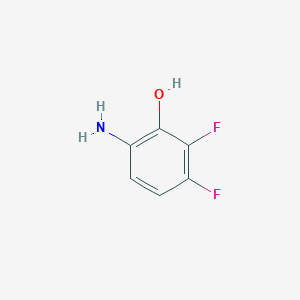
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as MPEP, is a chalcone derivative that has gained interest in the scientific community due to its potential therapeutic applications. MPEP has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), making it a promising candidate for the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mecanismo De Acción
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is able to modulate glutamatergic neurotransmission and reduce the hyperexcitability that is often associated with neurological disorders.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been found to have a variety of biochemical and physiological effects. In addition to its activity as an mGluR5 antagonist, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA. 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has also been found to reduce inflammation and oxidative stress, which are thought to play a role in the pathogenesis of many neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone does have some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is the development of more potent and selective mGluR5 antagonists that could be used in the treatment of neurological disorders. Additionally, there is a need for further investigation into the potential off-target effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone and other mGluR5 antagonists. Finally, research is needed to better understand the long-term effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone on brain function and behavior.
Métodos De Síntesis
The synthesis of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone involves the condensation of 4'-hydroxy-3-methoxyacetophenone with 2-(1-pyrrolidinyl)ethanone, followed by the addition of phenylboronic acid and subsequent Suzuki coupling with 4-fluorobenzaldehyde. The resulting compound is then demethylated using boron tribromide to yield 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone.
Aplicaciones Científicas De Investigación
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted on Fragile X syndrome, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone was found to improve cognitive function and reduce hyperactivity in a mouse model of the disorder. Additionally, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to reduce dyskinesia in a rat model of Parkinson's disease and to decrease drug-seeking behavior in a rat model of addiction.
Propiedades
Número CAS |
15288-31-0 |
|---|---|
Nombre del producto |
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone |
Fórmula molecular |
C28H29NO3 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(E)-3-(3-methoxyphenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H29NO3/c1-31-26-11-7-8-22(20-26)21-27(23-9-3-2-4-10-23)28(30)24-12-14-25(15-13-24)32-19-18-29-16-5-6-17-29/h2-4,7-15,20-21H,5-6,16-19H2,1H3/b27-21+ |
Clave InChI |
MTQWJFCEUWQEDF-SZXQPVLSSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canónico |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



